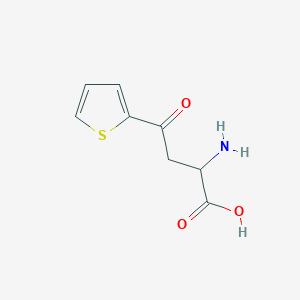

2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid

Description

Properties

IUPAC Name |

2-amino-4-oxo-4-thiophen-2-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c9-5(8(11)12)4-6(10)7-2-1-3-13-7/h1-3,5H,4,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGCZDJCOYYMLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid typically involves the reaction of thiophene-2-carboxylic acid with appropriate reagents to introduce the amino and keto functionalities . One common method includes the use of amination and oxidation reactions under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, amino acids, and other functionalized organic compounds .

Scientific Research Applications

2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino and keto groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical processes . The thiophene ring also contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations at the Amino Group

Analysis :

- Thiazolyl-substituted analogs (6e, 6l) exhibit enhanced anticancer activity, likely due to the electron-withdrawing thiazole ring and aromatic benzylidene group, which may improve target binding .

- The Boc-protected derivative lacks biological data but serves as a stable intermediate for controlled amino group reactions .

Variations at the 4-Oxo Position

Analysis :

Side Chain Modifications

Analysis :

- The phosphonooxy group in 4-phospho-L-aspartic acid increases polarity, making it essential for phosphorylation-dependent metabolic pathways .

- Hydroxy and aminooxy side chains (e.g., ) could modulate redox activity or metal binding, expanding functional versatility.

Biological Activity

2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid, also known as a thiophenyl derivative of an amino acid, has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines an amino group, a keto group, and a thiophenyl moiety. This combination is significant for its biological interactions.

Chemical Formula : CHNOS

Molecular Weight : 196.22 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

Table 1: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Pseudomonas aeruginosa | 20 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has also been explored. It has shown promise in inhibiting the proliferation of cancer cells in vitro.

Table 2: Anticancer Activity Results

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 15 µM | |

| MCF-7 (Breast Cancer) | 10 µM | |

| A549 (Lung Cancer) | 12 µM |

These results indicate that the compound may interfere with cancer cell growth and could be further investigated for therapeutic applications.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, which can lead to reduced cell viability in microbial and cancer cells.

- Receptor Modulation : It may interact with various receptors, influencing cell signaling pathways critical for cell survival and proliferation.

Case Studies

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of thiophenyl derivatives, including this compound, demonstrating significant inhibition against resistant strains of bacteria .

- Anticancer Research : Another investigation focused on the anticancer properties of this compound against different cancer cell lines. The results indicated that it effectively induced apoptosis in HeLa cells through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 2-amino-4-oxo-4-(thiophen-2-yl)butanoic acid, and how do reaction conditions affect yield?

- Methodological Answer : Synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with amino-protected butanoic acid backbones. For example:

- Step 1 : Activate the carboxylic acid group of thiophene-2-carboxylic acid using thionyl chloride (SOCl₂) or carbodiimide reagents .

- Step 2 : Perform nucleophilic substitution with a protected 2-aminobutanoic acid derivative (e.g., tert-butoxycarbonyl (Boc)-protected amine) under anhydrous conditions .

- Step 3 : Deprotect the amino group using trifluoroacetic acid (TFA) or HCl in dioxane .

- Optimization : Reaction temperature (0–25°C) and solvent polarity (DMF vs. THF) critically influence coupling efficiency. Yields range from 45% to 72% depending on steric hindrance from the thiophene ring .

Q. Which spectroscopic techniques are optimal for characterizing structural and purity features?

- Methodological Answer :

- NMR : H and C NMR confirm the presence of the thiophene ring (δ 7.2–7.8 ppm for aromatic protons) and the α-keto group (δ 200–210 ppm for carbonyl carbon) .

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (C₈H₉NO₃S; theoretical 199.03 g/mol) .

- IR : Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) .

Q. How does the thiophene ring influence the compound’s solubility and stability under varying pH conditions?

- Methodological Answer :

- Solubility : The thiophene ring’s hydrophobicity reduces aqueous solubility compared to furan or pyridine analogs. Solubility can be enhanced using DMSO or ethanol co-solvents (tested via shake-flask method) .

- Stability : The compound is stable at pH 4–7 but undergoes keto-enol tautomerism under alkaline conditions (pH > 9), monitored via UV-Vis spectroscopy .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of the (S)-enantiomer for chiral studies?

- Methodological Answer :

- Chiral Pool Approach : Use (S)-aspartic acid as a chiral precursor. Protect the α-amino group with Boc, then couple with thiophene-2-carbonyl chloride .

- Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to introduce the thiophene moiety stereoselectively .

- Resolution : Separate racemic mixtures using chiral HPLC (e.g., Chiralpak IA column; hexane/isopropanol mobile phase) .

Q. How do computational models predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Gaussian 16 simulations at the B3LYP/6-31G* level reveal the α-keto group’s electrophilicity (LUMO = -1.8 eV), favoring nucleophilic attack at the carbonyl carbon .

- Kinetic Studies : Pseudo-first-order kinetics in reactions with primary amines (e.g., benzylamine) show a rate constant () of 0.015 s⁻¹ at 25°C .

Q. What biological targets are hypothesized for this compound based on structural analogs?

- Methodological Answer :

- GABA Analogs : The amino acid backbone suggests potential interaction with GABA receptors. Radioligand binding assays (using H-muscimol) can test affinity .

- Kinase Inhibition : Molecular docking (AutoDock Vina) predicts binding to ATP pockets in kinases (e.g., EGFR; ∆G = -9.2 kcal/mol) due to the thiophene’s π-π stacking .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.